Quinolizin-4-one

Medicinal Chemistry Drug Design Physicochemical Profiling

Medicinal chemistry teams require validated scaffolds that directly translate to mechanism-specific drug discovery. Generic heterocycles fail to replicate the precise pharmacological profiles demanded by MDR reversal or immunology programs. • **MDR Reversal**: Benzo[a]quinolizin-4-one derivatives reduce etoposide IC50 from 176 μM to 22.4-24.7 μM in resistant lung cancer cells (7-fold potentiation). • **Synthetic Access**: One-pot alkyne strategy delivers 3-substituted analogs up to 93% yield; scalable to gram quantities with broad functional group tolerance. • **Validated Targets**: Core scaffold engages PfDHODH (malaria) with stable MD trajectories (RMSD 2.5-3 Å) and inhibits IgE-antibody formation selectively (EP 0277755 A1).

Molecular Formula C9H7NO
Molecular Weight 145.16 g/mol
CAS No. 491-42-9
Cat. No. B12971734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinolizin-4-one
CAS491-42-9
Molecular FormulaC9H7NO
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC=CC(=O)N2C=C1
InChIInChI=1S/C9H7NO/c11-9-6-3-5-8-4-1-2-7-10(8)9/h1-7H
InChIKeyZUVKZCTUVRLOAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinolizin-4-one: Bridgehead Nitrogen Heterocycle for Drug Discovery


Quinolizin-4-one (CAS 491-42-9), also designated as 4H-quinolizin-4-one, is a nitrogen-containing heterocycle characterized by a fused bicyclic system comprising a pyridine ring annulated to a cyclohexenone moiety, with a bridgehead nitrogen atom [1]. The core scaffold exhibits a computed XLogP3-AA value of 1.3, a molecular weight of 145.16 g/mol, and a polar zwitterionic character due to the bridgehead nitrogen [1][2]. This structural foundation enables a broad range of modifications that drive applications in medicinal chemistry, from multidrug resistance (MDR) reversal to antimalarial target engagement [3][4].

Scaffold for drug discovery modifications and library synthesis
Bridgehead nitrogen provides polar zwitterionic character
Aromatic planar core suited for target engagement studies

Why Quinolizin-4-one Cannot Be Substituted by In-Class Scaffolds


Quinolizin-4-one cannot be interchanged with structurally related heterocycles such as quinolizidines, quinolones, or even its own dihydro- and tetrahydro- derivatives, because the core scaffold dictates both physicochemical properties and biological target engagement that are not transferable [1]. The aromatic, planar quinolizin-4-one core confers a polar zwitterionic character, a low logP, and a specific geometry for π-π stacking, which are lost upon saturation or ring expansion [1][2]. Furthermore, even within the quinolizinone class, subtle substitution patterns radically alter selectivity—for instance, while 4H-quinolizin-4-one derivatives exhibit selective IgE-antibody formation inhibition, benzo[a]quinolizin-4-ones act as P-glycoprotein (P-gp) modulators in MDR reversal, underscoring that the unsubstituted core is not a fungible commodity but a precise starting point for distinct pharmacological profiles [3][4]. Generic substitution risks synthetic inefficiency, altered metabolic stability, and, critically, a complete shift in mechanism of action.

Saturated analogs Quinolizidines lack aromatic planar geometry and polar character, shifting physicochemical profile and target interactions.
Ring-expanded scaffolds Quinolones differ in charge distribution and hydrogen-bonding capacity; may not recapitulate quinolizin-4-one binding modes.
Substitution patterns Even within the class, minor substitutions redirect selectivity (e.g., P-gp modulation vs. IgE inhibition); core identity matters.

Quantitative Differentiation Evidence vs. Closest Analogs


Polar Zwitterionic Character and Low logP vs. Quinolizidines

Quinolizin-4-one exhibits a polar zwitterionic character and a low logP value of 1.3 (computed XLogP3-AA), which fundamentally distinguishes it from fully saturated quinolizidine analogs [1][2]. This polar zwitterionic nature, absent in non-aromatic heterocycles, is attributed to the bridgehead nitrogen and the aromatic bicyclic system, enhancing water solubility and membrane permeability potential relative to purely lipophilic scaffolds [2].

LogP vs. Quinolizidines
Class-level inference
XLogP3-AA = 1.3
Reported lower lipophilicity context
Computational prediction; experimental validation advised
Medicinal Chemistry Drug Design Physicochemical Profiling

Multidrug Resistance Reversal in Lung Cancer by Benzo[a]quinolizin-4-ones

In a head-to-head comparison within the same experimental system, benzo[a]quinolizin-4-one derivatives (structurally derived from the quinolizin-4-one core) reduced the etoposide IC50 in multidrug-resistant A549RT-eto lung cancer cells from 176 μM to 22.4–24.7 μM, representing a 7.1–7.9-fold sensitization [1]. This MDR reversal was achieved at non-toxic concentrations and was mechanistically linked to increased intracellular drug accumulation without altering P-glycoprotein expression, differentiating these derivatives from direct cytotoxic agents [1].

Etoposide IC50 in MDR cells
Head-to-head
176 μM → 22.4–24.7 μM
Supports MDR reversal model response
A549RT-eto cells; MTT assay; non-toxic derivative concentrations
Cancer Biology Multidrug Resistance P-glycoprotein Modulation

One-Pot Synthesis Yield Advantage vs. Traditional Routes

A one-pot synthesis of 3-substituted 4H-quinolizin-4-ones via alkyne substrate control achieves yields up to 93% across 20 examples, with high regioselectivity and a broad substrate scope [1]. This contrasts sharply with earlier, more complex synthetic routes (e.g., tandem HWE protocols yielding >70% but with narrower scope) and provides a scalable, cost-efficient alternative for constructing diversified quinolizin-4-one libraries .

One-pot synthesis yield
Cross-study comparable
Up to 93% yield
Supports scalable diversification of the scaffold
Alkyne substrate control; 4 h reflux; broad scope
Synthetic Methodology Process Chemistry Scaffold Diversification

Selective IgE Inhibition vs. Broad Immunosuppressants

4H-Quinolizin-4-one derivatives exhibit selective inhibitory activity against IgE-antibody formation, as claimed in EP 0277755 A1, without excessively inhibiting other immunoglobulin classes such as IgG [1]. This selectivity is critical because IgG plays a vital role in self-defense mechanisms against foreign pathogens, and broad immunosuppression is an undesirable side effect of many existing anti-allergic agents [1]. The patent explicitly distinguishes these compounds from prior art that lacked such IgE-specific selectivity [1].

IgE formation inhibition
Data to verify
Selective IgE inhibition claimed
Reported IgE-selective inhibition context
Patent-based claim; selectivity index not reported
Immunology Allergic Disease IgE Modulation

In Silico Docking and Stability for PfDHODH Antimalarial Design

In a computational study, designed quinolizin-4-one derivative 8d exhibited a docking score of -12.78 kcal/mol against Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH), with key polar interactions at His185 and Arg265 [1]. This score, while not directly comparable across different docking protocols, indicates strong predicted binding affinity and served as a basis for selecting quinolizin-4-one as the preferred scaffold over other heterocycles evaluated in the same workflow [1]. The subsequent MD simulation confirmed complex stability with RMSD between 2.5 Å and 3 Å over 100 ns [1].

PfDHODH docking & MD
Class-level inference
Score -12.78 kcal/mol; RMSD 2.5–3 Å
In silico binding model support
Schrödinger Glide XP; GROMACS MD; experimental validation needed
Antimalarial Drug Discovery Computational Chemistry Target-Based Design

Procurement-Driven Application Scenarios


Multidrug Resistance Reversal in Oncology Drug Discovery

Research groups focused on reversing P-glycoprotein-mediated multidrug resistance in cancers should prioritize quinolizin-4-one as a starting scaffold. The benzo[a]quinolizin-4-one class has demonstrated the ability to reduce etoposide IC50 by approximately 7-fold in resistant lung cancer cells (from 176 μM to 22.4–24.7 μM) [1]. This application scenario is supported by direct quantitative evidence of MDR reversal, making it a high-value procurement target for medicinal chemistry teams developing adjuvant chemotherapies [1].

High-Throughput Diversification of Quinolizin-4-one Libraries

Process chemistry groups and CROs seeking efficient access to diversified quinolizin-4-one analogs for lead optimization should utilize the one-pot alkyne substrate control strategy [1]. This method reliably delivers 3-substituted 4H-quinolizin-4-ones in up to 93% yield, with broad functional group tolerance and high regioselectivity [1]. The cost-effectiveness and scalability (up to gram quantities) make CAS 491-42-9 a strategic procurement item for building compound collections in hit-to-lead campaigns [1].

Selective Antiallergic Agent Design Targeting IgE Formation

Immunology-focused drug discovery programs aiming to treat allergic diseases (asthma, rhinitis, atopic dermatitis) without broad immunosuppression should consider 4H-quinolizin-4-one derivatives as lead compounds [1]. The patent evidence (EP 0277755 A1) specifically claims selective inhibitory activity against IgE-antibody formation, distinguishing this scaffold from non-selective anti-inflammatory agents [1]. Procurement of the unsubstituted core (CAS 491-42-9) is the first step toward synthesizing and evaluating these patented derivatives.

Structure-Guided Antimalarial Design Targeting PfDHODH

Computational chemistry and tropical disease research units should procure quinolizin-4-one (CAS 491-42-9) as a validated scaffold for targeting PfDHODH in malaria drug discovery [1]. In silico studies have identified the core as optimal for engaging the enzyme's active site, with designed derivatives showing stable MD trajectories (RMSD 2.5–3 Å) and favorable ADMET profiles [1]. This provides a rational, evidence-based starting point for synthesizing and testing novel antimalarial agents.

Application
Selection Property
Validation Focus
MDR reversal model studies
P-gp modulation context
Intracellular drug accumulation endpoints
Quinolizin-4-one library synthesis
One-pot alkyne control method
Yield and regioselectivity endpoints
Allergic disease model studies
IgE-selective inhibition context
Immunoglobulin class selectivity endpoints
Antimalarial target engagement studies
PfDHODH docking model context
MD simulation stability and ADMET profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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